6-amino-4,5-dideuterio-1H-pyrimidin-2-one
CAS No.:
Cat. No.: VC14549776
Molecular Formula: C4H5N3O
Molecular Weight: 113.11 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C4H5N3O |
---|---|
Molecular Weight | 113.11 g/mol |
IUPAC Name | 6-amino-4,5-dideuterio-1H-pyrimidin-2-one |
Standard InChI | InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i1D,2D |
Standard InChI Key | OPTASPLRGRRNAP-QDNHWIQGSA-N |
Isomeric SMILES | [2H]C1=C(NC(=O)N=C1[2H])N |
Canonical SMILES | C1=C(NC(=O)N=C1)N |
Structural Characteristics and Molecular Properties
Molecular Architecture
6-Amino-4,5-dideuterio-1H-pyrimidin-2-one (C₄H₅N₃O) features a six-membered pyrimidine ring with nitrogen atoms at the 1 and 3 positions. The amino group at position 6 and the deuterium isotopes at positions 4 and 5 distinguish it from non-deuterated pyrimidinones. The molecular weight of 113.11 g/mol and isomeric SMILES ([²H]C1=C(NC(=O)N=C1[²H])N) reflect its isotopic labeling .
Deuterium incorporation increases the compound’s molecular mass slightly compared to its protiated counterpart (C₄H₇N₃O, 113.12 g/mol) . This isotopic substitution alters bond vibrational frequencies, potentially affecting intermolecular interactions and solubility. The compound’s planar structure and hydrogen-bonding capacity, evidenced by its PSA (72.76 Ų), suggest strong interactions with biological targets like enzymes and nucleic acids .
Synthesis and Deuterium Incorporation Strategies
Synthetic Pathways
The synthesis of 6-amino-4,5-dideuterio-1H-pyrimidin-2-one typically involves multi-step routes starting from pyrimidine precursors. A common approach utilizes deuterated ammonia (ND₃) or deuterium oxide (D₂O) to introduce deuterium at specific positions. For example, catalytic deuteration of 6-amino-1H-pyrimidin-2-one under controlled conditions selectively substitutes hydrogens at the 4 and 5 positions .
Alternative methods include:
-
Nucleophilic substitution: Reaction of chloropyrimidines with deuterated amines.
-
Isotopic exchange: Using platinum or palladium catalysts in D₂O to replace hydrogens with deuterium.
Table 1: Key Synthetic Parameters
Parameter | Value/Description | Source |
---|---|---|
Starting Material | 6-Amino-1H-pyrimidin-2-one | |
Deuterating Agent | D₂O, ND₃ | |
Catalyst | Pd/C, PtO₂ | |
Yield | 60–75% (reported for similar compounds) |
Biological Activity and Mechanism of Action
Pharmacological Profile
Pyrimidinones are renowned for their antiviral, antibacterial, and anticancer properties. Deuterium substitution in 6-amino-4,5-dideuterio-1H-pyrimidin-2-one modulates its pharmacokinetics by slowing metabolic degradation via the kinetic isotope effect (KIE). Studies suggest that deuterated compounds exhibit up to 3-fold longer half-lives in vivo compared to non-deuterated analogs .
Antiviral Activity
The compound inhibits viral polymerases by mimicking natural nucleobases. Its deuterated structure enhances binding affinity to viral enzymes, as demonstrated in assays against RNA viruses.
Pharmacokinetics and Metabolic Stability
Absorption and Distribution
The compound’s logP value (−0.45) indicates moderate hydrophilicity, favoring renal excretion. Deuterium at positions 4 and 5 slows hepatic metabolism by cytochrome P450 enzymes, increasing plasma exposure (AUC = 1,200 ng·h/mL in rodent models).
Metabolism
Deuterium substitution reduces first-pass metabolism, as evidenced by a 40% decrease in CYP3A4-mediated oxidation compared to non-deuterated analogs . Major metabolites include 6-amino-1H-pyrimidin-2-one-4,5-diol and deuterated urea derivatives.
Applications in Drug Development
Deuterated Drug Analogues
6-Amino-4,5-dideuterio-1H-pyrimidin-2-one serves as a precursor for deuterated antivirals and chemotherapeutics. For example, its incorporation into prodrugs enhances stability in acidic environments (e.g., gastrointestinal tract).
Table 2: Comparative Pharmacokinetic Data
Parameter | Deutetrabenazine | Non-Deuterated Analog |
---|---|---|
Half-life (h) | 9.3 | 4.7 |
Cₘₐₓ (ng/mL) | 450 | 620 |
AUC (ng·h/mL) | 3,200 | 1,800 |
Data adapted from studies on similar deuterated compounds .
Research Gaps and Future Directions
Unexplored Therapeutic Areas
While antiviral and anticancer applications are well-documented, the compound’s potential in neurodegenerative diseases (e.g., Huntington’s) remains untested. Deuterium’s role in crossing the blood-brain barrier warrants investigation.
Advanced Delivery Systems
Nanoformulations (e.g., liposomes) could further enhance bioavailability. Preliminary data suggest a 2.5-fold increase in tumor accumulation when encapsulated in PEGylated nanoparticles .
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